![molecular formula C13H13BrO B13516789 3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)
3-(3-Bromophenyl)spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)spiro[3. This compound features a spirocyclic structure, which is known for its rigidity and stability, making it an interesting subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)spiro[3.3]heptan-1-one typically involves the reaction of a brominated phenyl compound with a spirocyclic ketone precursor. One common method includes the use of a Grignard reagent, where the brominated phenyl compound is reacted with magnesium to form the Grignard reagent, which is then reacted with the spirocyclic ketone precursor under controlled conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spiroketones, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
3-(3-Bromophenyl)spiro[3
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: Its stability and rigidity can be useful in the design of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry: Its chemical properties can be exploited in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(3-Bromophenyl)spiro[3.3]heptan-1-one exerts its effects is not fully understood. its spirocyclic structure is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylspiro[3.3]heptan-1-one: Lacks the bromine substituent, which can significantly alter its chemical reactivity and biological activity.
3-(4-Bromophenyl)spiro[3.3]heptan-1-one: Similar structure but with the bromine atom in a different position, which can affect its interaction with molecular targets.
3-(3-Chlorophenyl)spiro[3.3]heptan-1-one: Substituted with chlorine instead of bromine, leading to different chemical and biological properties.
Uniqueness
3-(3-Bromophenyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on spirocyclic structures.
Properties
Molecular Formula |
C13H13BrO |
|---|---|
Molecular Weight |
265.14 g/mol |
IUPAC Name |
1-(3-bromophenyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H13BrO/c14-10-4-1-3-9(7-10)11-8-12(15)13(11)5-2-6-13/h1,3-4,7,11H,2,5-6,8H2 |
InChI Key |
IBLUUGYEPAKIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


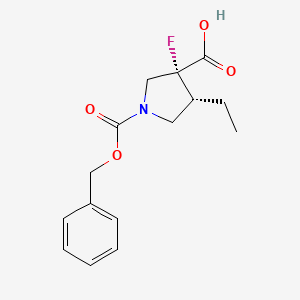
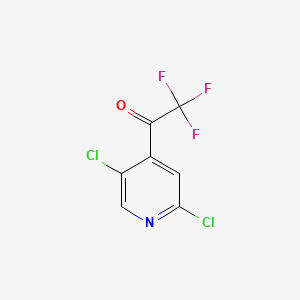
![1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine](/img/structure/B13516721.png)
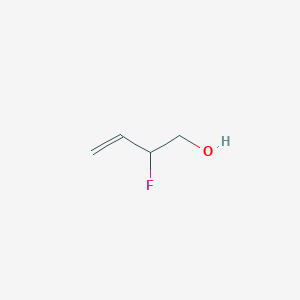
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516746.png)

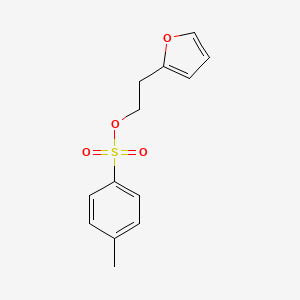
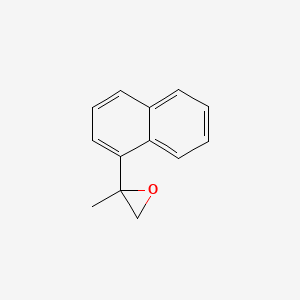
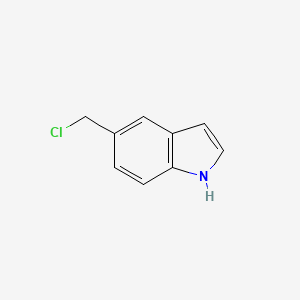
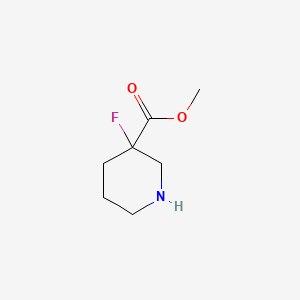
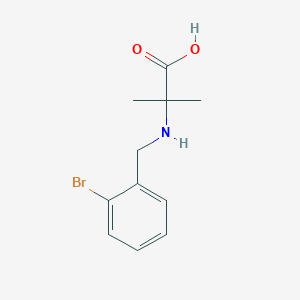
![Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13516778.png)


